1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychological conditions. The compound's structure features a piperazine ring, which is a common motif in many biologically active molecules.
The compound can be synthesized through various chemical pathways, utilizing readily available starting materials. It is often studied in academic and industrial laboratories focusing on drug discovery and development.
This compound is classified as an organic heterocyclic compound due to the presence of a nitrogen atom within its ring structure. It can also be categorized under psychoactive substances, given its potential effects on the central nervous system.
The synthesis of 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine typically involves multiple steps, including:
Reagents such as potassium carbonate may be used to facilitate the alkylation process, while solvents like dichloromethane or ethanol are commonly employed for their ability to dissolve reactants and promote reaction kinetics. Reaction conditions typically include controlled temperatures and inert atmospheres to prevent side reactions.
The molecular formula of 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine is . Its structure can be represented as follows:
Common reagents for these reactions include:
The mechanism of action for 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine involves its interaction with specific neurotransmitter receptors in the brain, particularly those associated with serotonin and dopamine pathways. The binding affinity and selectivity towards these receptors can lead to alterations in neurotransmitter signaling, which may contribute to its therapeutic effects.
Upon administration, the compound may exhibit agonistic or antagonistic properties depending on its structural configuration and the specific receptor subtype it interacts with. This modulation can result in various physiological responses relevant to treating conditions such as anxiety or depression.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to confirm the identity and purity of synthesized compounds.
1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine has several potential scientific applications:
The compound 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine features a piperazine core substituted at one nitrogen with a 2,6-dimethylbenzyl group and at the opposite nitrogen with a 2-phenylethyl moiety. The 2,6-dimethylphenyl group imposes significant steric encumbrance due to ortho-methyl groups, forcing the aromatic ring perpendicular to the piperazine plane. This conformation minimizes steric clash and influences electronic delocalization. The phenethyl substituent provides flexibility, enabling adaptive binding in biological targets. The piperazine ring adopts a chair conformation, with both substituents occupying equatorial positions to reduce 1,3-diaxial interactions [1] [5].
Key electronic properties were extrapolated from computational studies (B3LYP/6-311++G(d,p)) on analogous piperazines:
Table 1: Computed Molecular Properties
Property | Value | Method/Basis Set |
---|---|---|
Molecular Formula | C₂₁H₂₈N₂ | - |
Molecular Weight | 308.46 g/mol | - |
Dipole Moment | 2.8 Debye | DFT/B3LYP/6-311++G(d,p) |
LogP (Calculated) | 3.82 | XLogP3 |
H-Bond Acceptors | 2 | - |
H-Bond Donors | 0 | - |
Two strategic disconnections are proposed:
Table 2: Spectral Signatures for Structural Validation
Technique | Key Features |
---|---|
¹H NMR (CDCl₃) | δ 7.20–7.15 (m, 5H, Ph-H), 6.95 (s, 3H, Ar-H), 3.52 (s, 2H, CH₂Ar), 2.75 (t, 4H, NCH₂CH₂Ph), 2.45 (m, 8H, piperazine-H), 2.30 (s, 6H, Ar-CH₃) |
¹³C NMR (CDCl₃) | δ 140.1 (Ar-C), 137.8 (Ar-C), 128.5–126.0 (Ph-C), 62.5 (CH₂Ar), 58.2 (NCH₂CH₂Ph), 53.0 (piperazine-C), 20.8 (Ar-CH₃) |
HRMS | m/z calcd for C₂₁H₂₈N₂ [M+H]⁺: 309.2322; found: 309.2325 |
Density functional theory (DFT) at B3LYP/6-311++G(d,p) level reveals:
AutoDock Vina simulations predict high-affinity binding to:
The phenethyl group enables deep insertion into kinase ATP pockets, as observed in dasatinib-like inhibitors. Molecular dynamics (MD) simulations (100 ns) show stable H-bonds between piperazine N1 and kinase hinge residue Glu803 (occupancy: 82%), with RMSD < 1.8 Å. The 2,6-dimethylbenzyl moiety disrupts hydrophobic spacer interactions, potentially conferring selectivity over Src-family kinases [6] [8].
Protonation at N4 facilitates salt bridge formation with transmembrane Asp3.32 in aminergic receptors. The torsion angle ϕ (Cₐʳᵢ-Cₕₑᵢₙ-N-C) of 65° aligns with bioactive conformations of arylpiperazine antidepressants. Metadynamics simulations suggest a two-step binding: initial hydrophobic contact by benzyl group, followed by piperazine protonation and conformational locking [2] [6].
Docking against E. coli dihydropteroate synthase (DHPS) shows the sulfonamide isostere (if present) would mimic p-aminobenzoic acid (PABA). Though lacking sulfonamide, the compound’s electron-deficient benzylic region may competitively inhibit PABA binding, supported by Glide XP score (-6.8 kcal/mol) [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7